6-Cyclopropyl-2-{[1-(4-hydroxyoxolan-3-yl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one
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Description
6-Cyclopropyl-2-{[1-(4-hydroxyoxolan-3-yl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C17H25N3O3 and its molecular weight is 319.405. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Derivative Syntheses :Research on heterocyclic derivatives involving palladium-catalyzed oxidative cyclization-alkoxycarbonylation of substituted gamma-oxoalkynes demonstrates the creation of various derivative compounds, including dihydropyridinone derivatives, under specific conditions. These syntheses contribute to the development of novel compounds with potential applications in medicinal chemistry and material science (Bacchi et al., 2005).
Histamine H(3) Receptor Antagonists :A study on the synthesis of fused cyclopropyl-dihydropyridazin-3-one phenoxypiperidine analogs led to the discovery of potent H3R antagonists with applications in cognitive enhancement and wake-promoting activity. This suggests a potential for the development of compounds targeting neurological pathways and disorders (Hudkins et al., 2014).
Antibacterial Agents :Research into the synthesis of 1-cyclopropyl- and 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid derivatives, including the exploration of their antibacterial properties, highlights the significance of cyclopropyl derivatives in the development of new antibacterial drugs. This emphasizes the role of such compounds in addressing bacterial resistance and infections (Miyamoto et al., 1987).
Topoisomerase II Inhibitory Activity :The study of 1-cyclopropyl-6,8-difluoro-1,4-dihydro-7-(2,6-dimethyl-4-pyridinyl)-4-oxo-3-quinolinecarboxylic acid and its derivatives for their activity against mammalian topoisomerase II highlights potential applications in cancer research and therapy, given the crucial role of topoisomerase II in DNA replication and cell division (Wentland et al., 1993).
Properties
IUPAC Name |
6-cyclopropyl-2-[[1-(4-hydroxyoxolan-3-yl)piperidin-4-yl]methyl]pyridazin-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3/c21-16-11-23-10-15(16)19-7-5-12(6-8-19)9-20-17(22)4-3-14(18-20)13-1-2-13/h3-4,12-13,15-16,21H,1-2,5-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAVQVQSGRLDRRH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C=C2)CC3CCN(CC3)C4COCC4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.